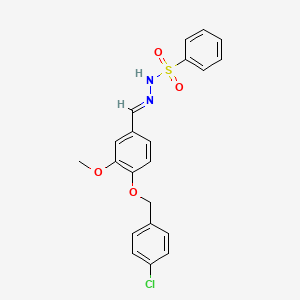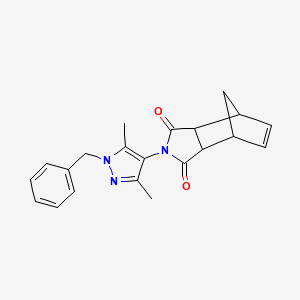![molecular formula C20H17N3O3 B10894531 N-ethyl-6-(furan-2-yl)-3-(4-methylphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10894531.png)
N-ethyl-6-(furan-2-yl)-3-(4-methylphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-ETHYL-6-(2-FURYL)-3-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of isoxazolo[5,4-b]pyridines, which are known for their diverse biological activities and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-ETHYL-6-(2-FURYL)-3-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions One common approach includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control systems, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form different structures.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are typical.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
N~4~-ETHYL-6-(2-FURYL)-3-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which N4-ETHYL-6-(2-FURYL)-3-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Isoxazolo[5,4-b]pyridine derivatives: These compounds share the core structure but differ in substituents, leading to variations in their biological activities and applications.
Furan-containing compounds: Similar in having a furan ring, these compounds can exhibit different reactivity and properties.
Pyridine derivatives: Compounds with a pyridine ring but lacking the isoxazole moiety, showing different chemical and biological behaviors.
Uniqueness: N4-ETHYL-6-(2-FURYL)-3-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical reactivity and potential biological activities not found in other similar compounds.
Properties
Molecular Formula |
C20H17N3O3 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-ethyl-6-(furan-2-yl)-3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H17N3O3/c1-3-21-19(24)14-11-15(16-5-4-10-25-16)22-20-17(14)18(23-26-20)13-8-6-12(2)7-9-13/h4-11H,3H2,1-2H3,(H,21,24) |
InChI Key |
VPJUCAUSZOBQPH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=C(C=C3)C)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10894449.png)

![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10894464.png)
![N'-(2,4-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B10894465.png)
![4-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-N-(2-iodophenyl)-4-oxobutanamide](/img/structure/B10894472.png)

![3-[(3-Chloro-4-methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10894482.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B10894489.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B10894506.png)
![2-{4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B10894509.png)
![Bis[2-(4-chlorophenyl)-2-oxoethyl] isophthalate](/img/structure/B10894515.png)
![4-(dimethylamino)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B10894529.png)
![2-Phenylethyl 1,6-dimethyl-2-oxo-4-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10894535.png)
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10894537.png)
